molecular formula C8H6ClNO B3427182 4-Chloro-6-methylfuro[3,2-c]pyridine CAS No. 57053-31-3

4-Chloro-6-methylfuro[3,2-c]pyridine

Cat. No. B3427182
M. Wt: 167.59 g/mol
InChI Key: XMXQLSCBPQZGAD-UHFFFAOYSA-N
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Patent
US04808595

Procedure details

A mixture of 6-methylfuro[3,2-c]pyridin-4(5H)-one (11.9 g, 0.08 mol) and phosphorus oxychloride (15.2 ml, 0.163 mol) was heated, under a nitrogen atmosphere, at 100° C. for 1.5 hours. The cooled blackish liquid was poured onto crushed ice and the solution made basic with sodium hydroxide solution. The precipitated product was extracted into methylene chloride. This solution was dried over anhydrous sodium sulfate, filtered through a pad of charcoal and evaporated. Pure product was collected by filtration after the residue was triturated with hexane to give 12.9 g (96% yield), mp: 64.5°-66° C.
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
15.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:7][C:6](=O)[C:5]2[CH:9]=[CH:10][O:11][C:4]=2[CH:3]=1.P(Cl)(Cl)([Cl:14])=O.[OH-].[Na+]>>[Cl:14][C:6]1[C:5]2[CH:9]=[CH:10][O:11][C:4]=2[CH:3]=[C:2]([CH3:1])[N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
11.9 g
Type
reactant
Smiles
CC1=CC2=C(C(N1)=O)C=CO2
Name
Quantity
15.2 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The cooled blackish liquid was poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
EXTRACTION
Type
EXTRACTION
Details
The precipitated product was extracted into methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
This solution was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through a pad of charcoal
CUSTOM
Type
CUSTOM
Details
evaporated
FILTRATION
Type
FILTRATION
Details
Pure product was collected by filtration after the residue
CUSTOM
Type
CUSTOM
Details
was triturated with hexane
CUSTOM
Type
CUSTOM
Details
to give 12.9 g (96% yield), mp: 64.5°-66° C.

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=CC2=C1C=CO2)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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